1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole is a chemical compound with the molecular formula and a molecular weight of 222.1 g/mol. This compound is classified as a substituted benzimidazole, a group known for its diverse chemical properties and applications in medicinal chemistry and material science. The compound's unique structure incorporates a dioxaborolane moiety, which enhances its reactivity and potential utility in various chemical reactions and applications .
The synthesis of 1,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole can be approached through several methods. A common route involves the reaction of 1H-benzimidazole derivatives with boron-containing reagents under controlled conditions.
Methods:
Technical Details:
The synthesis often requires specific catalysts such as palladium complexes or copper salts to facilitate the coupling reactions effectively. Reaction conditions typically include an inert atmosphere (e.g., nitrogen or argon) and controlled temperatures to optimize yields.
The molecular structure of 1,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole features a benzimidazole core with two methyl groups at the 1 and 2 positions and a dioxaborolane substituent at the 5 position.
Structural Data:
The unique arrangement of atoms contributes to its chemical reactivity and interaction with biological targets .
The compound participates in various chemical reactions typical for substituted benzimidazoles.
Reactions:
Technical Details:
Reactions are often carried out under mild conditions to preserve sensitive functional groups. The presence of the dioxaborolane moiety facilitates the formation of carbon-boron bonds, which are crucial for further functionalization .
The mechanism of action for 1,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole primarily involves its interaction with biological macromolecules.
Process:
The compound may act as an inhibitor or modulator in various biochemical pathways by binding to specific enzymes or receptors. The dioxaborolane moiety can enhance its binding affinity due to its ability to form stable complexes with target biomolecules.
Data:
Studies indicate that similar benzimidazole derivatives exhibit significant biological activity against various targets including kinases and other enzymes involved in disease processes .
The physical and chemical properties of 1,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole are critical for its application in research and industry.
Physical Properties:
Chemical Properties:
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm structural integrity and purity .
The applications of 1,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole span several fields:
Scientific Uses:
Research continues into its efficacy and potential therapeutic applications in treating various diseases .
The boron-containing benzimidazole derivative 1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole serves as a pivotal intermediate in Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation for drug discovery applications. This boronic ester undergoes palladium-catalyzed coupling with aryl halides under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C), yielding biaryl structures central to pharmaceutical agents like BRD4 inhibitors [3] [5]. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability during transmetalation, preventing protodeborylation side reactions. Key advantages include tolerance of diverse functional groups (e.g., esters, amines) and compatibility with aqueous reaction mixtures [5].
Table 1: Suzuki-Miyaura Coupling Parameters
Catalyst System | Base | Solvent | Yield Range | Application Reference |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75–92% | BRD4 Inhibitor Synthesis [3] |
Pd(dppf)Cl₂ | CsF | THF | 68–85% | Anticancer Agents [4] |
Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/EtOH | 80–95% | Scaffold Diversification [5] |
Ligand design critically influences borylation efficiency. Electron-rich phosphines (e.g., XPhos, SPhos) accelerate oxidative addition of aryl halides to Pd(0), while bulky ligands prevent catalyst aggregation. Iridium-based systems (e.g., [Ir(OMe)(cod)]₂ with dtbpy ligands) enable direct C–H borylation of benzimidazole precursors using bis(pinacolato)diboron (B₂pin₂), achieving >90% regioselectivity at the electron-deficient C5 position [5]. Microwave irradiation (150°C, 30 min) further enhances conversion by stabilizing the active catalytic species against decomposition [5].
The C5 position of 1,2-dimethylbenzimidazole exhibits innate electrophilicity due to electron withdrawal by the N1-methyl and N2 atoms. Directed ortho-metalation using n-BuLi at −78°C generates a C5 lithiated intermediate, which reacts with B₂pin₂ to install the boronic ester with >95% regioselectivity [5] [6]. Alternative methods employ iridium-catalyzed C–H activation, where steric control from the 1,2-dimethyl groups directs borylation exclusively to C5 [5]. This regiocontrol enables precise derivatization for structure-activity relationship (SAR) studies in oncology-focused drug discovery [3] [4].
Table 2: Regioselectivity of Benzimidazole Borylation
Method | Directing Group | C5 Selectivity | Byproduct Formation |
---|---|---|---|
Directed Lithiation | N2 Nitrogen | >95% | <3% C4/C6 isomers |
Ir-Catalyzed C–H Borylation | 1,2-Dimethyl | 90–93% | 7–10% C4/C6 isomers |
Electrophilic Substitution | None | <50% | High polyborylation |
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group serves as a critical protecting moiety, preventing boronic acid dehydration (trimerization) and enhancing solubility in organic solvents [5] [6]. The pinacol ester’s geminal dimethyl groups create a rigid framework that sterically shields boron from nucleophiles, enabling storage at room temperature. Hydrolysis studies confirm stability in THF/water (9:1) for >24 hours, whereas unprotected boronic acids degrade within hours. This stability facilitates multi-step syntheses of complex molecules, such as BRD4 inhibitors requiring sequential coupling reactions [3] [5].
Sequential one-pot methodologies enable direct access to functionalized derivatives. Example:
Table 3: One-Pot Reaction Optimization
Step Sequence | Catalyst | Overall Yield | Purity |
---|---|---|---|
Borylation → Suzuki Coupling | Ir/Pd tandem | 78–85% | >90% |
Bromination → Borylation | NBS then Ir | 65–70% | 85% |
Lithiation → Quench with B(OMe)₃ | n-BuLi | 60–68% | 80% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: